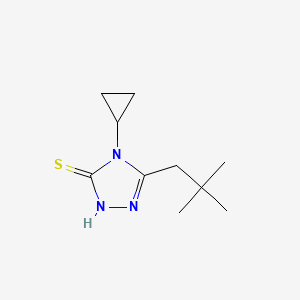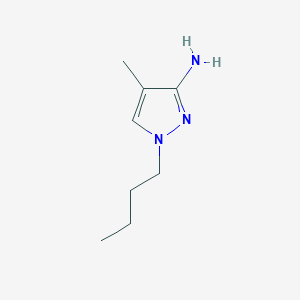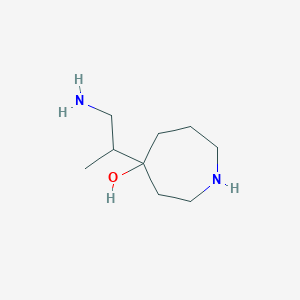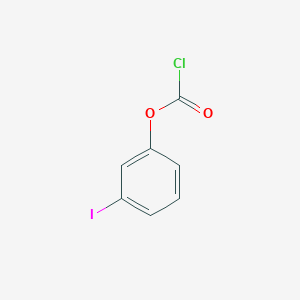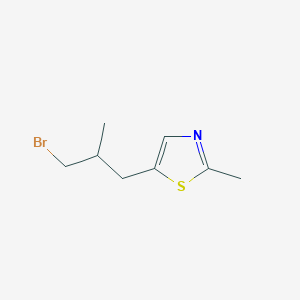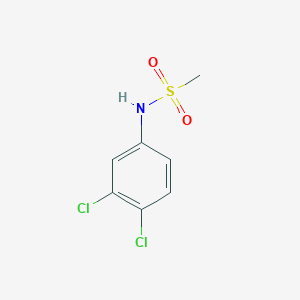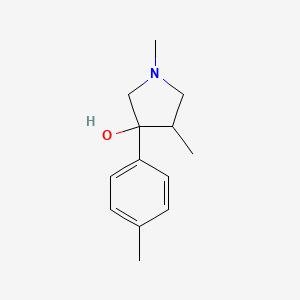![molecular formula C15H19BrO B13206474 3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[310]hexane is a complex organic compound with the molecular formula C15H19BrO It is characterized by a bicyclic structure, which includes a benzyl ether and a bromomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the bicyclic core.
Bromomethylation: The final step involves the bromomethylation of the compound, typically using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the above synthetic routes with optimizations for yield and purity. This could include continuous flow reactions and the use of more efficient catalysts.
化学反応の分析
Types of Reactions
3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the bicyclic core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: Products include the de-brominated bicyclic compound.
科学的研究の応用
3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of complex molecules with potential therapeutic properties.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biological Studies: It is used to investigate the interactions of bicyclic compounds with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane depends on its application:
In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity.
In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical transformations.
類似化合物との比較
Similar Compounds
- 3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane
- 3-[(Benzyloxy)methyl]-3-(iodomethyl)bicyclo[3.1.0]hexane
- 3-[(Benzyloxy)methyl]-3-(hydroxymethyl)bicyclo[3.1.0]hexane
Uniqueness
3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications.
特性
分子式 |
C15H19BrO |
|---|---|
分子量 |
295.21 g/mol |
IUPAC名 |
3-(bromomethyl)-3-(phenylmethoxymethyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H19BrO/c16-10-15(7-13-6-14(13)8-15)11-17-9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
InChIキー |
JGLCFZQEWGOHAA-UHFFFAOYSA-N |
正規SMILES |
C1C2C1CC(C2)(COCC3=CC=CC=C3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


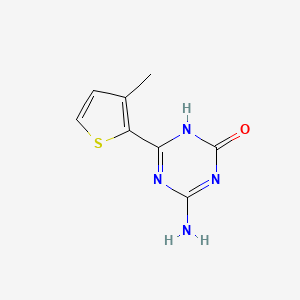
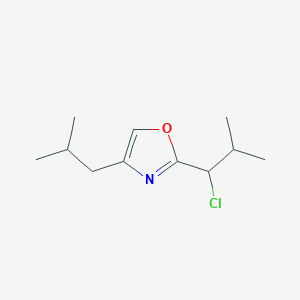
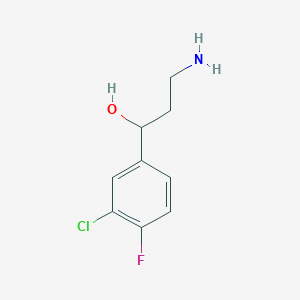
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)
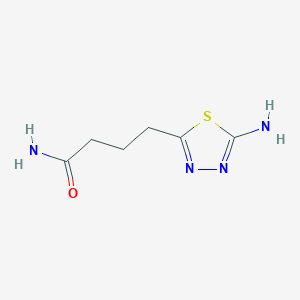
![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)
